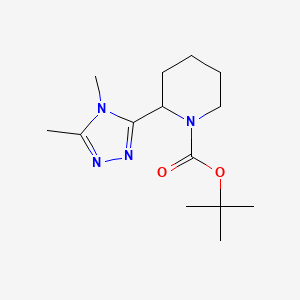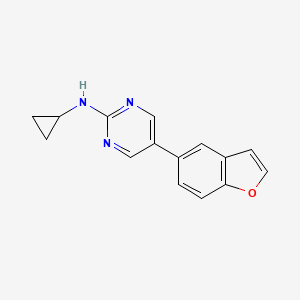![molecular formula C15H14ClN3 B6457886 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride CAS No. 2549002-76-6](/img/structure/B6457886.png)
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not provided in the retrieved sources.Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride has a wide range of applications in scientific research. It has been used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in biochemistry and physiological studies, as it has been shown to have a variety of effects on cells and tissues. Additionally, it has been used in lab experiments to study the effects of drugs and other compounds on cells and organisms.
Wirkmechanismus
Target of Action
The primary targets of the compound “2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride” are yet to be definitively identified. Similar compounds have been found to target various proteins and receptors in the body . The role of these targets can vary widely, from regulating cellular processes to mediating the effects of drugs .
Mode of Action
It is likely that it interacts with its targets by binding to them, thereby altering their function . This can result in a variety of changes within the cell, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in cell signaling, metabolism, and other cellular processes . The downstream effects of these changes can vary widely, depending on the specific pathway and the context in which it is operating .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these factors can have a significant impact on their bioavailability .
Result of Action
Similar compounds have been found to have a variety of effects, ranging from altering cellular processes to inducing cell death . The specific effects of this compound will depend on a variety of factors, including its specific targets and the context in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include factors such as temperature, pH, and the presence of other compounds . Understanding these factors and how they influence the action of this compound is an important area of ongoing research .
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of research applications. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can limit its ability to penetrate cells. Additionally, its effects on cells and organisms can vary depending on the concentration used.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride. One potential direction is to study its effects on other enzymes and proteins, as well as its effects on other physiological processes. Additionally, further research could be conducted to study its potential therapeutic applications, such as for the treatment of certain diseases. Furthermore, research could be conducted to identify new synthesis methods for this compound, as well as to develop novel derivatives of the compound. Finally, research could be conducted to further explore the mechanisms of action of this compound, as well as to identify new potential applications for the compound.
Synthesemethoden
2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride can be synthesized using a variety of methods, including the Wittig olefination reaction, the Ullmann ether synthesis, the Stille reaction, and the Suzuki-Miyaura coupling reaction. The Wittig olefination reaction is the most commonly used method for synthesizing this compound, as it is a relatively simple and cost-effective process. In this reaction, an aldehyde or ketone is reacted with a phosphonium salt to produce an alkene. The alkene is then reacted with a Grignard reagent to form the desired this compound product.
Eigenschaften
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)phenyl]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3.ClH/c1-18-11-14(10-17-18)12-5-7-13(8-6-12)15-4-2-3-9-16-15;/h2-11H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUNIOYBTNTOON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457824.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457844.png)
![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)

![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)